
7-Chloro-2,8-dimethylquinolin-4-ol
Overview
Description
7-Chloro-2,8-dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.66 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has two methyl groups at the 2nd and 8th positions, a chlorine atom at the 7th position, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.65 g/mol, and a molecular formula of C11H10ClNO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Antibacterial Activity : 7-Chloro-2,8-dimethylquinolin-4-ol has shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
Antitumor Properties : This compound has been studied for its potential in cancer treatment. Its derivatives exhibit cytotoxic effects on human breast tumor cell lines, highlighting its potential as an anticancer agent (Zhang et al., 2007).
Chemical Synthesis and Structural Analysis : Studies have focused on synthesizing various derivatives and analyzing their chemical structures, such as 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, and understanding their structural characteristics (Tkachev et al., 2017).
Corrosion Inhibition : Compounds based on this compound have been investigated as corrosion inhibitors, demonstrating significant improvements in anti-corrosion properties of various metals in different environments (El faydy et al., 2020; Douche et al., 2020).
Interaction with Metals : Studies on the solution chemistry of copper(II) binding to substituted 8-Hydroxyquinolines, including derivatives of this compound, have provided insights into their metal chelating abilities and potential pharmaceutical applications (Summers et al., 2020).
Antiplasmodial Activity : Research has also explored the antiplasmodial activity of derivatives, showing potential in the treatment of malaria and related parasitic diseases (Beagley et al., 2003).
Synthetic Methods and Spectroscopic Studies : New methods for synthesizing derivatives of this compound have been developed, along with spectroscopic studies to understand their properties and potential applications (Mirsadeghi et al., 2022).
Mechanism of Action
Target of Action
Mode of Action
The presence of the chlorine atom introduces an electron-withdrawing effect, while the hydroxyl group can participate in hydrogen bonding. The positions of the chlorine and hydroxyl group can affect the overall electronic properties and reactivity of the molecule.
Biochemical Pathways
Pharmacokinetics
Its solubility is moderately soluble in organic solvents like ethanol or dichloromethane, and slightly soluble in water. These properties can impact its bioavailability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
7-Chloro-2,8-dimethylquinolin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . Understanding these molecular mechanisms is essential for elucidating the compound’s potential therapeutic effects and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
properties
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21629-48-1 | |
| Record name | 21629-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21629-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




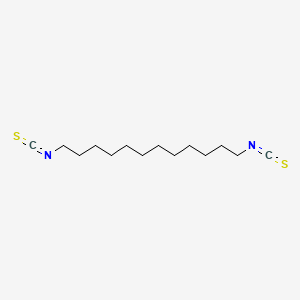

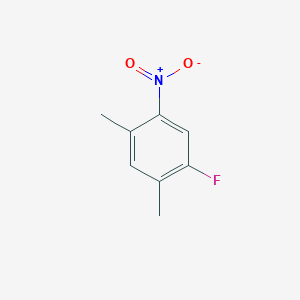

![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)

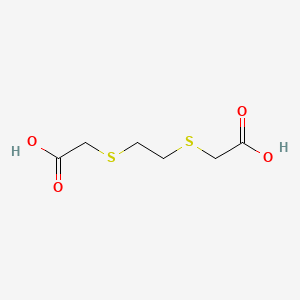
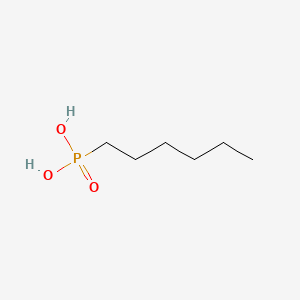
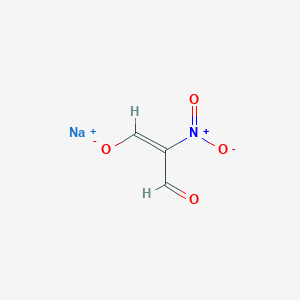


![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)
